5-Chloro-1,3-dimethyl-1H-1,2,4-triazole
Overview
Description
5-Chloro-1,3-dimethyl-1H-1,2,4-triazole: is a heterocyclic compound with the molecular formula C4H6ClN3. It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Safety and Hazards
5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause serious eye irritation . It should be stored away from high temperatures, fire sources, and oxidizers to prevent fire or explosion .
Future Directions
The future directions for research on 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole and other 1,2,4-triazoles involve further exploration of their synthesis methods and potential applications. There is interest in finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Mechanism of Action
Mode of Action
As a triazole derivative, it may interact with its targets through hydrogen bonding and protonation reactions, particularly under acidic conditions . More detailed studies are required to elucidate the exact mechanisms of interaction.
Biochemical Pathways
Triazole compounds are known to participate in various nitrogen heterocycle reactions
Pharmacokinetics
Its bioavailability would depend on these properties, which are influenced by factors such as the compound’s chemical structure and the physiological conditions of the body .
Result of Action
As a member of the triazole class, it may have potential biological activities, but specific effects would depend on its interaction with its targets .
Action Environment
The action, efficacy, and stability of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole can be influenced by various environmental factors. For instance, it is relatively stable and insensitive to light and heat . Its reactivity may also be affected by the pH of the environment, with certain reactions occurring under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole typically involves the chlorination of 1,3-dimethyl-1H-1,2,4-triazole. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 5-azido-1,3-dimethyl-1H-1,2,4-triazole or 5-thiocyanato-1,3-dimethyl-1H-1,2,4-triazole.
Oxidation Products: Various oxidized derivatives of the triazole ring.
Scientific Research Applications
Chemistry: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: Its derivatives have been studied for their biological activities .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
- 3-Chloro-1,5-dimethyl-1H-1,2,4-triazole
- 5-Bromo-1,3-dimethyl-1H-1,2,4-triazole
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
Comparison: 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
5-chloro-1,3-dimethyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-3-6-4(5)8(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASAIVDULFBVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205191 | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56616-97-8 | |
Record name | 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56616-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 5-chloro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dimethyl-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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